Cas no 1805127-37-0 (Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate)

Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate is a fluorinated pyridine derivative with a methoxy and trifluoromethoxy substitution pattern, offering unique reactivity and stability in synthetic applications. The trifluoromethoxy group enhances lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical intermediates. The ester functionality at the 6-position provides versatility for further derivatization, such as hydrolysis or amidation. Its structural features contribute to improved bioavailability and selectivity in target interactions. This compound is particularly useful in the development of bioactive molecules, where electron-withdrawing substituents and steric control are critical. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial applications.
Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate structure
1805127-37-0 structure
Product name:Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate
CAS No:1805127-37-0
MF:C11H12F3NO4
MW:279.212493896484
CID:4813747

Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate
    • Inchi: 1S/C11H12F3NO4/c1-6-4-7(5-8(16)17-2)15-10(9(6)18-3)19-11(12,13)14/h4H,5H2,1-3H3
    • InChI Key: VALLVZNOVYTFJW-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(C)=CC(CC(=O)OC)=N1)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 311
  • Topological Polar Surface Area: 57.6
  • XLogP3: 2.5

Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029087882-1g
Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate
1805127-37-0 97%
1g
$1,490.00 2022-04-01

Additional information on Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate

Recent Advances in the Study of Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1805127-37-0)

The compound Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1805127-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its trifluoromethoxy and methoxy substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and agrochemicals. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its mechanism of action and potential clinical relevance.

One of the key areas of research has been the compound's role as a versatile intermediate in the synthesis of pharmacologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of pyridine-based scaffolds that exhibit potent inhibitory effects against specific kinase targets implicated in cancer and inflammatory diseases. The study highlighted the compound's unique electronic properties, conferred by the trifluoromethoxy group, which enhance binding affinity and metabolic stability.

In addition to its pharmaceutical applications, Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate has also been investigated for its agrochemical potential. A recent report in Pest Management Science detailed its efficacy as a precursor for the development of next-generation herbicides. The trifluoromethoxy moiety was found to improve the compound's bioavailability and environmental persistence, making it a candidate for sustainable crop protection solutions.

Structural and computational studies have further elucidated the compound's reactivity and interaction profiles. Density functional theory (DFT) calculations, as described in a 2024 ACS Omega publication, revealed that the electron-withdrawing effects of the trifluoromethoxy group significantly influence the compound's regioselectivity in nucleophilic substitution reactions. These insights are critical for the design of derivatives with tailored biological activities.

Despite these advancements, challenges remain in scaling up the synthesis of Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate and optimizing its pharmacokinetic properties. Ongoing research aims to address these limitations through innovative synthetic routes and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical and agricultural applications.

In conclusion, Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate represents a promising chemical entity with multifaceted applications in drug discovery and agrochemical development. Continued exploration of its structural and functional properties is likely to yield significant breakthroughs in the coming years.

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